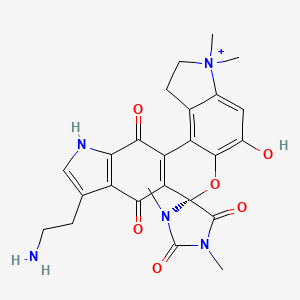

Exiguamine A

CAS No.:

Cat. No.: VC1921551

Molecular Formula: C25H26N5O6+

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26N5O6+ |

|---|---|

| Molecular Weight | 492.5 g/mol |

| IUPAC Name | (12R)-16-(2-aminoethyl)-9-hydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |

| Standard InChI | InChI=1S/C25H25N5O6/c1-28-23(34)25(29(2)24(28)35)18-17(21(33)19-15(20(18)32)11(5-7-26)10-27-19)16-12-6-8-30(3,4)13(12)9-14(31)22(16)36-25/h9-10H,5-8,26H2,1-4H3,(H-,27,31,32,33)/p+1/t25-/m1/s1 |

| Standard InChI Key | UEKKREMMIOJMRO-RUZDIDTESA-O |

| Isomeric SMILES | CN1C(=O)[C@]2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |

| Canonical SMILES | CN1C(=O)C2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |

Introduction

Exiguamine A is a hexacyclic alkaloid isolated from the marine sponge Neopetrosia exigua, first identified in 2006 from specimens collected in Papua New Guinea . It has garnered significant attention due to its potent inhibition of indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion mechanisms . Below is a structured analysis of its properties, synthesis, and research significance.

Synthesis and Biomimetic Pathways

Total synthesis efforts have focused on biomimetic strategies to replicate its complex architecture:

-

Key Steps:

-

Yield Optimization: Advanced cross-coupling methods improved scalability, achieving gram-scale production .

Mechanism of Action

Exiguamine A inhibits IDO (Ki = 210 nM), which catalyzes tryptophan degradation in the kynurenine pathway . By blocking this enzyme, it:

-

Increases local tryptophan levels, reversing immunosuppression in tumor microenvironments .

-

Disrupts "immune escape" mechanisms used by cancers like melanoma and glioblastoma .

Comparison with Related Compounds

| Compound | Structure | IDO Inhibition (Ki) | Key Differentiator |

|---|---|---|---|

| Exiguamine A | Hexacyclic, spiro-imidazolidine | 210 nM | Natural origin, complex scaffold |

| Exiguamine B | Hydroxyl substitution | 180 nM | Enhanced solubility |

| Epacadostat | Synthetic hydroxyamidine | 72 nM | Clinical candidate |

Exiguamine B, a hydroxylated analogue, shows marginally better activity but lower stability . Epacadostat, a synthetic inhibitor, surpasses both in potency but lacks natural product advantages .

Research Applications and Recent Advances

-

Cancer Immunotherapy: Preclinical studies demonstrate synergy with checkpoint inhibitors (e.g., anti-PD-1) .

-

Analogue Development: Modifications to the quinone moiety improved cellular permeability (e.g., compound 25, IC₅₀ = 89 nM) .

-

Structural Insights: Docking studies reveal interactions with IDO's heme pocket and hydrophobic A/B regions .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume